1,2-Didecanoyl-sn-glycero-3-phosphocholine

Catalog No.
S651193
CAS No.
3436-44-0
M.F
C28H56NO8P
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Didecanoyl-sn-glycero-3-phosphocholine

CAS Number

3436-44-0

Product Name

1,2-Didecanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C28H56NO8P

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1

InChI Key

MLKLDGSYMHFAOC-AREMUKBSSA-N

SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Synonyms

1,2-dicapryl-sn-3-glycerophosphocholine, 1,2-dicapryl-sn-glycero-3-phosphocholine, 1,2-didecanoylphosphatidylcholine, 1,2-didecanoylphosphatidylcholine, (L)-isomer, dicaprylphosphatidylcholine, didecanoyl-L-alpha-phosphatidylcholine

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

1,2-Didecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C28H56NO8P, and it has a molecular weight of approximately 565.72 g/mol. The compound features two decanoyl (C10) fatty acid chains esterified to a glycerol backbone, along with a phosphate group that is linked to a choline moiety. This structure classifies it as a glycerophosphocholine, characterized by the presence of two fatty acids attached via ester linkages to the glycerol molecule .

1,2-Didecanoyl-sn-glycero-3-phosphocholine is not naturally occurring and is primarily detected in individuals exposed to this compound or its derivatives, making it part of the human exposome. The exposome encompasses all environmental exposures an individual encounters throughout their life, which can influence health outcomes .

DDPC plays a role in studies related to drug delivery []. Due to its amphipathic nature, DDPC can self-assemble in water to form structures like liposomes []. Liposomes are spheres with a phospholipid bilayer surrounding an internal aqueous compartment []. These liposomes can be used to encapsulate drugs and deliver them to specific cells or tissues []. The mechanism of action for DDPC specifically involves its ability to form these liposomal structures.

Model Membrane System:

DDC's well-defined structure and biocompatible nature make it a valuable tool for creating model membrane systems. These systems mimic the structure and function of biological membranes, allowing researchers to study various cellular processes in a controlled environment. Studies have employed DDC-based model membranes to investigate membrane fluidity, protein-lipid interactions, and drug-membrane interactions [, ].

Drug Delivery Systems:

DDC has also been explored as a potential carrier for drug delivery. Its ability to form liposomes, spherical structures similar to cells, makes it a promising candidate for encapsulating and delivering therapeutic agents. Studies have shown that DDC-based liposomes can effectively deliver drugs to target sites, potentially improving drug efficacy and reducing side effects [, ].

Typical of phospholipids:

  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing free fatty acids and glycerophosphate.
  • Transesterification: The fatty acid chains can be exchanged with other fatty acids through transesterification reactions.
  • Phosphorylation: The phosphate group can be modified or replaced by other functional groups in biochemical pathways.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in drug delivery and membrane biology.

1,2-Didecanoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

  • Absorption Enhancer: It has been shown to enhance the absorption of peptide drugs, making it valuable in pharmaceutical formulations .
  • Membrane Fluidity Modulator: As a phospholipid, it plays a role in modulating membrane fluidity, which is crucial for various cellular functions.
  • Potential Inhibitory Effects: Some studies suggest that this compound may have inhibitory effects on certain biological pathways, although further research is needed to elucidate these mechanisms .

The synthesis of 1,2-didecanoyl-sn-glycero-3-phosphocholine typically involves:

  • Starting Materials: Glycerol, decanoic acid (or its derivatives), and choline phosphate.
  • Esterification Reaction: Decanoic acid is reacted with glycerol under acidic conditions to form the diacylglycerol intermediate.
  • Phosphorylation: The diacylglycerol is then phosphorylated using choline phosphate to yield 1,2-didecanoyl-sn-glycero-3-phosphocholine.

This synthetic pathway allows for the production of high-purity phospholipid suitable for research and therapeutic applications.

1,2-Didecanoyl-sn-glycero-3-phosphocholine has several applications:

  • Drug Delivery Systems: Its ability to enhance drug absorption makes it suitable for formulating lipid-based drug delivery systems.
  • Biological Research: Used as a model phospholipid in studies involving membrane dynamics and lipid bilayer properties.
  • Cosmetic Formulations: Incorporated into skin care products due to its emollient properties.

Research on interaction studies involving 1,2-didecanoyl-sn-glycero-3-phosphocholine focuses on its ability to interact with various biomolecules:

  • Protein Interactions: Studies have shown that this phospholipid can influence the conformation and activity of membrane proteins.
  • Lipid-Lipid Interactions: It can form mixed micelles with other lipids, affecting their solubility and bioavailability.

Understanding these interactions is crucial for optimizing its use in drug formulations and therapeutic applications.

Several compounds share structural similarities with 1,2-didecanoyl-sn-glycero-3-phosphocholine. Below are some notable examples:

Compound NameFatty Acid CompositionUnique Features
1,2-Dilauroyl-sn-glycero-3-phosphocholineTwo lauroyl chainsShorter fatty acid chains compared to didecanoyl
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineTwo palmitoyl chainsHigher melting point due to longer chains
1,2-Dioleoyl-sn-glycero-3-phosphocholineTwo oleoyl chainsContains unsaturated fatty acids
1,2-Distearoyl-sn-glycero-3-phosphocholineTwo stearoyl chainsSolid at room temperature due to saturated chains

The uniqueness of 1,2-didecanoyl-sn-glycero-3-phosphocholine lies in its specific chain length (C10) and its synthetic origin, which allows for tailored applications in enhancing drug absorption compared to other similar phospholipids.

XLogP3

7

Hydrogen Bond Acceptor Count

8

Exact Mass

565.37435474 g/mol

Monoisotopic Mass

565.37435474 g/mol

Heavy Atom Count

38

UNII

66BXC7TK3J

Wikipedia

1,2-didecanoyl-sn-glycero-3-phosphocholine
1,2-dicapryl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1.Agerholm, C.,Bastholm, L.,Johansen, P.B., et al. Epithelial transport and bioavailability of intranasally administered human growth hormone formulated with the absorption enhancers didecanoyl-L-α-phosphatidylcholine and α-cyclodextrin in rabbits. Journa

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